5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide
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Overview
Description
5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a phenylacetyl group, and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and the introduction of the phenylacetyl and 2-methylpropyl groups. One common synthetic route involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the Phenylacetyl Group: This step often involves the acylation of the furan ring using phenylacetyl chloride in the presence of a Lewis acid catalyst.
Addition of the 2-Methylpropyl Group: This can be accomplished through an alkylation reaction using 2-methylpropyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Furanones, hydroxyfurans.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives of the phenylacetyl group.
Scientific Research Applications
5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide: shares structural similarities with other furan derivatives and phenylacetyl compounds.
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.
Naproxen: Another NSAID with a similar structure and therapeutic use.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23NO3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(2-methylpropyl)-N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23NO3/c1-16(2)14-18-12-13-22(27-18)23(26)24-20-11-7-6-10-19(20)21(25)15-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,24,26) |
InChI Key |
BHFNMRQTMJAEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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